molecular formula C7H16ClNO2 B2639067 3,3-Dimethoxypiperidine;hydrochloride CAS No. 2411265-00-2

3,3-Dimethoxypiperidine;hydrochloride

Cat. No.: B2639067
CAS No.: 2411265-00-2
M. Wt: 181.66
InChI Key: OIAVZDKLELDXNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Dimethoxypiperidine;hydrochloride is a chemical compound with the molecular formula C7H15NO2·HCl. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethoxypiperidine;hydrochloride typically involves the reaction of piperidine with methanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid. The reaction conditions usually include a temperature range of 0-50°C and a reaction time of 2-6 hours.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 3,3-Dimethoxypiperidine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form piperidine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and halides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions include N-oxides, reduced piperidine derivatives, and substituted piperidine compounds.

Scientific Research Applications

3,3-Dimethoxypiperidine;hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is used in the development of pharmaceutical drugs, particularly those targeting the central nervous system.

    Industry: It is employed in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3,3-Dimethoxypiperidine;hydrochloride involves its interaction with various molecular targets. In biological systems, it can act as a ligand for certain receptors, modulating their activity. The compound’s methoxy groups play a crucial role in its binding affinity and specificity. The pathways involved include receptor-mediated signaling cascades that lead to physiological responses.

Comparison with Similar Compounds

    Piperidine: A simpler analog without methoxy groups.

    3,3-Dimethylpiperidine: Similar structure but with methyl groups instead of methoxy groups.

    N-Methylpiperidine: Contains a methyl group on the nitrogen atom.

Uniqueness: 3,3-Dimethoxypiperidine;hydrochloride is unique due to its methoxy substituents, which impart distinct chemical and biological properties. These groups enhance its solubility, reactivity, and binding interactions compared to its analogs.

Properties

IUPAC Name

3,3-dimethoxypiperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-9-7(10-2)4-3-5-8-6-7;/h8H,3-6H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKHNVYPOMRNTPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCCNC1)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.